molecular formula C22H20OS B14721364 3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one CAS No. 5452-33-5

3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one

Cat. No.: B14721364
CAS No.: 5452-33-5
M. Wt: 332.5 g/mol
InChI Key: ZSWKQXBGCDLDBC-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one is an organic compound characterized by the presence of a benzylsulfanyl group attached to a 1,3-diphenylpropan-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one typically involves the reaction of benzyl mercaptan with 1,3-diphenylpropan-1-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzyl mercaptan, followed by nucleophilic substitution on the 1,3-diphenylpropan-1-one.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfanyl)-1,3-diphenylpropan-2-one: Similar structure but with a different position of the carbonyl group.

    3-(Phenylsulfanyl)-1,3-diphenylpropan-1-one: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness

3-(Benzylsulfanyl)-1,3-diphenylpropan-1-one is unique due to the specific positioning of the benzylsulfanyl group, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

5452-33-5

Molecular Formula

C22H20OS

Molecular Weight

332.5 g/mol

IUPAC Name

3-benzylsulfanyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H20OS/c23-21(19-12-6-2-7-13-19)16-22(20-14-8-3-9-15-20)24-17-18-10-4-1-5-11-18/h1-15,22H,16-17H2

InChI Key

ZSWKQXBGCDLDBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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